![molecular formula C18H13F6NO B12635374 N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide CAS No. 919349-76-1](/img/structure/B12635374.png)
N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used as a catalyst in organic reactions.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Another compound with similar functional groups used in various chemical syntheses.
Uniqueness
N-{2-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide is unique due to its specific structure, which combines the trifluoromethyl groups with a benzamide moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
919349-76-1 |
|---|---|
Formule moléculaire |
C18H13F6NO |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
N-[2-[3,5-bis(trifluoromethyl)phenyl]prop-2-enyl]benzamide |
InChI |
InChI=1S/C18H13F6NO/c1-11(10-25-16(26)12-5-3-2-4-6-12)13-7-14(17(19,20)21)9-15(8-13)18(22,23)24/h2-9H,1,10H2,(H,25,26) |
Clé InChI |
JAPFUFHNQYIXDU-UHFFFAOYSA-N |
SMILES canonique |
C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



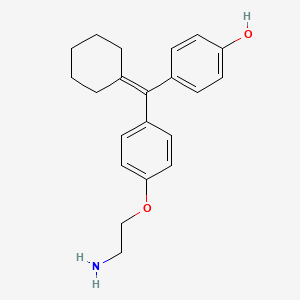
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(2-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12635305.png)
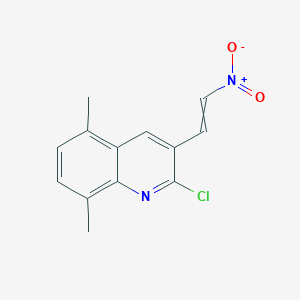
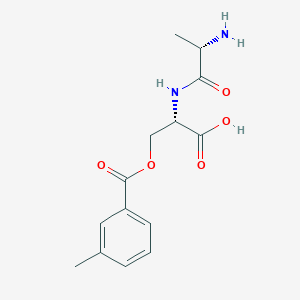
![Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate](/img/structure/B12635339.png)
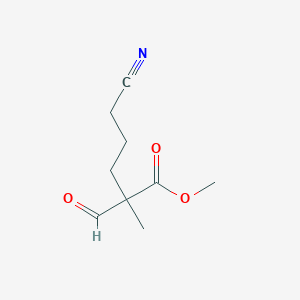

![N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12635349.png)
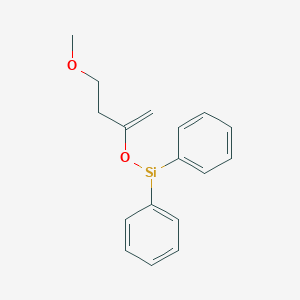
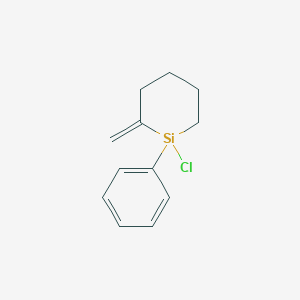
![6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B12635364.png)
![5-bromo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12635365.png)
![2-Propenamide, N-[5-[(5-chloro-4-pyrazolo[1,5-a]pyridin-3-yl-2-pyrimidinyl)amino]-2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxyphenyl]-](/img/structure/B12635366.png)
